N-(4-fluorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
Description
This compound is a quinoline derivative characterized by a 7-methoxy-substituted quinoline core, a 4-fluorobenzyl group, and a p-tolylamino (4-methylanilino) methyl moiety at the 3-position. The 4-fluorobenzyl group may enhance metabolic stability and receptor binding, while the p-tolylamino methyl group could modulate solubility and target interactions .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-3-10-23(11-4-18)29-16-21-13-20-7-12-24(34-2)14-25(20)31(27(21)33)17-26(32)30-15-19-5-8-22(28)9-6-19/h3-14,29H,15-17H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJCIGYUJGRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, biological assays, and comparative studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorobenzyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Quinoline moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Acetamide functional group : Often associated with improved solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study conducted on quinoline derivatives demonstrated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the quinoline ring is often linked to antibacterial and antifungal activities. In vitro assays have shown effectiveness against Gram-positive bacteria, although further studies are needed to establish a comprehensive antimicrobial profile.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It may interact with specific targets involved in cancer progression, such as protein kinases. The fluorobenzyl group may enhance binding affinity to these targets, suggesting a potential role in drug design for targeted therapies.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Quinoline Core : This typically involves cyclization reactions starting from appropriate precursors.
- Introduction of Functional Groups : The acetamide and fluorobenzyl groups are introduced through acylation and alkylation reactions, respectively.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Quinoline derivative | Anticancer activity |
| Compound B | Fluorinated aromatic | Antimicrobial effects |
| Compound C | Acetamide group | Enzyme inhibition |
These compounds share structural similarities with this compound, indicating that modifications can lead to varied biological activities.
Case Studies
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various quinoline derivatives, including those structurally similar to this compound. The study found that certain modifications significantly increased cytotoxicity in human cancer cell lines (e.g., MCF-7 and A549), demonstrating the importance of structural diversity in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the quinoline core, aromatic rings, and acetamide side chains. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity.
Data Table: Comparative Analysis of Quinoline-Based Acetamides
Key Findings:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs (e.g., benzyl or ethylphenyl groups) . p-Tolylamino methyl vs.
6,7-Dimethoxy variants (e.g., ) show improved aqueous solubility but reduced cellular uptake in some studies.
Biological Activity Trends: Compounds with chlorophenyl or ethoxybenzoyl groups (e.g., ) exhibit stronger anticancer activity but higher cytotoxicity. Antimicrobial activity is more pronounced in analogs with bulkier aromatic substituents (e.g., ethylbenzoyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
